
Evodol
概要
説明
Evodol (CAS 22318-10-1) is a limonoid-derived natural product isolated from the dried, nearly ripe fruits of Euodia rutaecarpa, a plant widely used in traditional medicine for treating gastrointestinal and inflammatory disorders . Its molecular formula is C₂₆H₂₈O₉, with a molecular weight of 484.5 g/mol. Key physicochemical properties include a melting point of 281°C, boiling point of 736.2±60.0°C, and solubility in polar solvents like DMSO and acetone . This compound exhibits notable bioactivities, such as inhibition of nitric oxide (NO) production (IC₅₀: 10 μM in HaCaT cells) and larvicidal activity against Aedes albopictus (Asian tiger mosquito) . It is also a mechanism-based inactivator of cytochrome P450 3A (CYP3A), with inactivation parameters KI = 5.1 μM and kinact = 0.028 min⁻¹, highlighting its pharmacokinetic relevance .
準備方法
Natural Extraction Methods
Solvent-Based Extraction
The most common method for isolating Evodol from Evodia rutaecarpa involves ethanol-based extraction. A 70% ethanol solution is typically used due to its balance between polarity and extraction efficiency. In a representative protocol, dried Evodiae Fructus is ultrasonicated in 70% ethanol for 1 hour at room temperature, followed by filtration and lyophilization to obtain a powdered extract . This method achieves a yield of approximately 18.32%, with this compound identified as one of nine major compounds via UPLC-MS/MS .
Key Parameters:
-
Solvent Ratio : 70% ethanol optimizes the extraction of both polar and non-polar constituents.
-
Ultrasonic Assistance : Enhances compound release by disrupting cell walls through cavitation.
-
Lyophilization : Preserves thermolabile compounds like this compound during solvent removal.
Chemical Synthesis Routes
Cyclocondensation of 1,3-Cyclohexanedione
The patented synthesis of this compound begins with 1,3-cyclohexanedione, a readily available diketone. In a nitrogen atmosphere, 1,3-cyclohexanedione reacts with hydroxyacetone in the presence of anhydrous zinc chloride (ZnCl₂) as a Lewis acid catalyst . The reaction proceeds via cyclocondensation to form Evodone (3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one), a direct precursor to this compound.
Reaction Conditions :
-
Catalyst : ZnCl₂ (59.56 g per 50 g of 1,3-cyclohexanedione).
-
Solvent : Toluene, maintained at 25–30°C for 48 hours.
Reduction of Evodone to this compound
Evodone undergoes reduction to yield this compound. Sodium borohydride (NaBH₄) in an alkaline medium or catalytic hydrogenation are effective methods. For instance, treating Evodone with NaBH₄ at 50°C for 12 hours followed by acidification with acetic acid produces this compound .
Optimization Challenges :
-
Selectivity : Over-reduction must be avoided to prevent diol formation.
-
Purification : Column chromatography (e.g., silica gel) is required to isolate this compound from byproducts.
Analytical and Purification Strategies
UPLC-MS/MS Quantification
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying this compound in complex matrices. A validated method uses a C18 column (2.1 × 100 mm, 1.7 μm) with a mobile phase of 0.1% formic acid and acetonitrile . this compound is detected in multiple reaction monitoring (MRM) mode at m/z 179.1 → 135.1 .
Chromatographic Purification
After synthesis or extraction, this compound is purified using preparative HPLC. A study reported a purity of >95% using a gradient elution of water-acetonitrile (0.1% formic acid) on a C18 column .
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Ethanol Extraction | 18.32 | 85–90 | Moderate | High |
Chemical Synthesis | 82 | >95 | High | Moderate |
Supercritical CO₂ | N/A | N/A | Theoretical | Variable |
Key Insights :
-
Natural Extraction : Suitable for small-scale production but limited by low yield and co-extraction of impurities.
-
Chemical Synthesis : Offers high yield and purity but requires specialized equipment and hazardous reagents.
化学反応の分析
反応の種類
エボドールは、次のようないくつかのタイプの化学反応を起こします。
酸化: エボドールは、酸化されて様々な酸化された誘導体を生成することができます。
還元: 還元反応は、エボドールをその還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
科学研究アプリケーション
エボドールは、次のような幅広い科学研究アプリケーションを持っています。
科学的研究の応用
Evodol has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound in the synthesis of new chemical entities with potential therapeutic properties.
Medicine: Investigated for its potential use in treating inflammatory diseases and as a natural insecticide.
Industry: Utilized in the development of natural pesticides and other agricultural products.
作用機序
エボドールは、活性化されたマクロファージにおける一酸化窒素産生阻害を介して主にその効果を発揮します . エボドールは、一酸化窒素合成酵素という酵素を標的とし、炎症の重要なメディエーターである一酸化窒素の産生を減少させます . さらに、エボドールは、薬物代謝に関与する酵素であるシトクロムP450 3Aを不活性化するすることが示されています .
類似化合物の比較
類似化合物
リモニン: 抗炎症作用や幼虫殺傷作用が似ている、別のリモノイドです.
エボディアミン: エボディア・ルタエカルパに見られる化合物で、抗炎症作用と抗がん作用があります.
ルタエカルピン: 心血管作用と抗炎症作用で知られています.
エボドールの独自性
エボドールは、一酸化窒素産生に対する特異的な阻害作用と、シトクロムP450 3Aのメカニズムベースの不活性化によってユニークです . これらの特性により、エボドールは、炎症と薬物代謝の研究において価値のある化合物となっています.
類似化合物との比較
Structural and Functional Analogues in Euodia rutaecarpa
Evodol coexists with structurally related limonoids and alkaloids in Evodiae Fructus extracts. Key compounds include:
Limonin (C₂₆H₃₀O₈, MW 470.5 g/mol)
- Structure: A triterpenoid limonoid with a furanolactone core.
- Activity : Inhibits contact hypersensitivity (e.g., picryl chloride-induced inflammation) and modulates immune responses .
- Differentiation: Unlike this compound, limonin lacks CYP3A inactivation but shows higher solubility in methanol .
Rutaevine (C₂₆H₃₀O₈, MW 470.5 g/mol)
- Structure: A limonoid isomer of limonin.
- Activity : Anti-proliferative effects in cancer cells (e.g., SCC2095 cells, IC₅₀ ~2.58×10⁻⁵ M) .
- Differentiation : Shares structural homology with this compound but lacks the aziridine moiety observed in this compound derivatives .
Evodiamine (C₁₉H₁₇N₃O, MW 303.36 g/mol)
- Structure : An indole alkaloid.
- Activity : Suppresses NF-κB signaling and IgE-mediated allergic responses .
- Differentiation: Smaller molecular weight and distinct mechanism (alkaloid vs. limonoid) compared to this compound .
Broader Structural Analogues in Natural Products
Ent-14,16-Epoxy-8-pimarene-3,15-diol (C₂₀H₃₂O₃, MW 320.47 g/mol)
- Structure : A diterpene with epoxy and diol groups.
- Activity: Not well-documented in the provided evidence, but diterpenes generally exhibit anti-inflammatory properties.
- Differentiation: Lower molecular weight and non-limonoid classification compared to this compound .
Lupeol (C₃₀H₅₀O, MW 426.72 g/mol)
- Structure : Pentacyclic triterpene.
- Activity : Anti-proliferative (IC₅₀ ~4.33×10⁻⁵ M in SCC2095 cells) and anti-inflammatory effects .
- Differentiation : Higher hydrophobicity (logP ~8.59) and lack of oxygen-rich functional groups compared to this compound .
Falcarindiol (C₁₇H₂₄O₂, MW 260.37 g/mol)
- Structure : Polyacetylene with two terminal diol groups.
- Activity : Anti-fungal and anti-cancer properties.
- Differentiation : Linear structure vs. This compound’s complex cyclic framework; lower molecular weight .
Comparative Data Table
Compound | Molecular Formula | MW (g/mol) | Class | Key Bioactivities | Solubility |
---|---|---|---|---|---|
This compound | C₂₆H₂₈O₉ | 484.5 | Limonoid | NO inhibition, CYP3A inactivation | DMSO, acetone |
Limonin | C₂₆H₃₀O₈ | 470.5 | Limonoid | Anti-hypersensitivity | Methanol |
Rutaevine | C₂₆H₃₀O₈ | 470.5 | Limonoid | Anti-proliferative | Chloroform |
Evodiamine | C₁₉H₁₇N₃O | 303.36 | Alkaloid | NF-κB suppression | Ethanol |
Ent-14,16-Epoxy... | C₂₀H₃₂O₃ | 320.47 | Diterpene | Undocumented | DMSO |
Lupeol | C₃₀H₅₀O | 426.72 | Triterpene | Anti-proliferative | Ethyl acetate |
Falcarindiol | C₁₇H₂₄O₂ | 260.37 | Polyacetylene | Anti-fungal | Hexane |
Research Findings and Pharmacological Insights
- Anti-Inflammatory Synergy : In Evodiae Fructus extracts, this compound synergizes with evodiamine and limonin to suppress NF-κB and IL-4 pathways, enhancing efficacy against atopic dermatitis .
- Metabolic Interactions : this compound’s CYP3A inactivation contrasts with limonin’s lack of significant P450 modulation, suggesting divergent drug interaction risks .
- Structural-Activity Relationships: this compound’s aziridine and acetyl groups (evident in its [M-H]⁻ ion at m/z 483.3) are critical for NO inhibition, a feature absent in simpler limonoids like limonin .
生物活性
Evodol, a compound derived from the traditional medicinal plant Evodia rutaecarpa, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is a monoterpenoid compound characterized by its unique chemical structure, which contributes to its various biological activities. Its molecular formula is C₁₁H₁₄O₃, and it is structurally related to other bioactive compounds found in Evodia rutaecarpa. The compound exhibits a range of pharmacological properties, making it a subject of interest in both traditional and modern medicine.
1. Anticancer Activity
This compound has demonstrated significant anticancer effects in various studies. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cells, including human mouth epidermal carcinoma (KB) and colon adenocarcinoma (HT-29) cells. The half-maximal inhibitory concentration (IC50) values for this compound were reported as follows:
Cell Line | IC50 (µg/ml) |
---|---|
KB | 2.48 ± 0.24 |
HT-29 | 6.92 ± 0.49 |
These results indicate that this compound possesses potent antiproliferative properties against specific cancer cell lines, suggesting its potential as an anticancer agent .
2. Cardiovascular Effects
Recent studies have explored the cardiac safety profile of this compound and its derivatives, particularly concerning their proarrhythmic effects. Research utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) revealed that extracts containing this compound can prolong action potential duration and induce early afterdepolarizations, which are indicators of proarrhythmic risk. The presence of hERG inhibitors such as dehydroevodiamine (DHE) in these extracts was linked to significant torsadogenic risks comparable to known high-risk drugs .
3. Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens. Studies have shown that it possesses larvicidal activity against mosquito larvae with a lethal concentration (LC50) value of 32.43 μg/ml, highlighting its potential use in vector control . Additionally, this compound has been evaluated for its antifungal and antibacterial activities, further supporting its role as a natural antimicrobial agent.
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A, which plays a crucial role in drug metabolism .
- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways, leading to cell death through intrinsic and extrinsic mechanisms.
- Modulation of Ion Channels : this compound affects ion channel activity in cardiomyocytes, influencing cardiac contractility and electrical stability.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study investigating the antiproliferative effects of various extracts containing this compound demonstrated significant reductions in cell viability across multiple cancer cell lines.
- Research on the cardiac effects of herbal products containing this compound showed that careful monitoring is necessary due to potential arrhythmogenic effects.
Future Directions
The exploration of this compound's biological activity is ongoing, with future research focusing on:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human populations.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and cardioprotective effects.
- Formulation Development : Developing formulations that enhance the bioavailability and therapeutic efficacy of this compound.
Q & A
Basic Research Questions
Q. How is Evodol isolated from Euodia rutaecarpa, and what solvents are optimal for its purification?
this compound is typically extracted from the dried, near-mature fruits of Euodia rutaecarpa using polar solvents. Chloroform, dichloromethane, and ethyl acetate are effective for initial extraction due to this compound’s solubility profile. Post-extraction, chromatographic techniques (e.g., column chromatography) are employed for purification. DMSO and acetone are suitable for dissolving this compound in experimental settings, but storage at 4°C (or −4°C for long-term stability) is recommended to prevent degradation .
Q. What initial bioactivity screenings are recommended for this compound in preclinical studies?
Prioritize assays that align with this compound’s known biological activities:
- Nitric oxide (NO) inhibition : Use lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells) to measure NO suppression via Griess reagent.
- Larvicidal activity : Test against Aedes albopictus larvae using standardized WHO protocols with dose-response curves.
These screens provide a foundation for further mechanistic studies .
Advanced Research Questions
Q. How does this compound act as a mechanism-based inactivator of CYP3A enzymes, and what experimental parameters confirm this?
this compound inactivates CYP3A isoforms (e.g., CYP3A4) through bioactivation into a reactive cis-butene-1,4-dial (BDA) intermediate. Key experimental steps include:
- Time- and NADPH-dependent inactivation : Preincubate this compound with human liver microsomes (HLMs) and NADPH, monitoring residual CYP3A activity via midazolam 1'-hydroxylation or testosterone 6β-hydroxylation.
- Kinetic parameters : Calculate inactivation constants (KI and kinact) using nonlinear regression. For midazolam, reported values are KI = 5.1 µM and kinact = 0.028 min⁻¹ .
- Trapping intermediates : Use glutathione (GSH) or N-acetyl-lysine to isolate BDA adducts, confirmed via HR-MS .
Q. How can researchers evaluate this compound’s therapeutic potential using integrated in vitro models?
Combine anti-proliferation assays with permeability studies :
- Cytotoxicity : Test against cancer cell lines (e.g., SCC2095) to determine IC50 values. Fraxinellone (IC50 = 5.3 µM) and dictamnine (IC50 = 4.8 µM) serve as benchmarks .
- Permeability : Use Caco-2 monolayers or parallel artificial membrane permeability assays (PAMPA). This compound derivatives with uptake permeability >4 × 10⁻⁵ cm/s (e.g., dictamnine) suggest favorable intestinal absorption .
Q. How can contradictions in this compound’s pharmacological data across studies be resolved?
- Standardize assays : Variations in NO inhibition (e.g., cell type, LPS concentration) may explain discrepancies. Replicate studies under identical conditions.
- Metabolic interference : Co-incubate this compound with CYP inhibitors (e.g., ketoconazole) to assess off-target effects .
- Data triangulation : Compare in vitro bioactivity with in vivo pharmacokinetics (e.g., plasma concentration-time profiles) to identify bioavailability limitations .
Q. Methodological Guidance
Q. How to design a research question for this compound’s pharmacokinetic studies using the FINER framework?
Apply the FINER criteria :
- Feasible : Ensure access to HLMs or recombinant CYP enzymes for metabolic stability assays.
- Novel : Investigate uncharacterized interactions (e.g., this compound’s effect on CYP2C9, implicated in its bioactivation ).
- Relevant : Link findings to clinical implications (e.g., herb-drug interactions in patients using Euodia-based formulations).
- Ethical : Use computational models (e.g., PBPK simulations) to reduce animal testing .
Q. What reporting standards ensure reproducibility in this compound-related studies?
- Raw data : Include IC50 curves, chromatograms, and spectral data (e.g., NMR, HR-MS) in supplementary materials.
- Experimental details : Specify microsomal protein concentrations, incubation times, and solvent controls to enable replication .
- Negative results : Report inactive derivatives (e.g., matrine in SCC2095 assays) to avoid publication bias .
Q. Data Analysis and Presentation
Q. How should researchers handle outliers in this compound’s bioactivity datasets?
- Pre-analysis documentation : Define outlier criteria (e.g., values ±3 SD from the mean) in the study protocol.
- Sensitivity analysis : Compare results with and without outliers; use non-parametric tests (e.g., Mann-Whitney U) if data are non-normal .
Q. What statistical methods are appropriate for dose-response studies of this compound’s larvicidal effects?
特性
IUPAC Name |
(1R,2R,7S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13-,14-,19-,20+,23-,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGHLUWTFLYPMT-JPRNBFAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904237 | |
Record name | Evodol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22318-10-1 | |
Record name | Evodol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22318-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glaucin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022318101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evodol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。